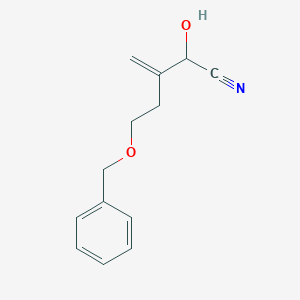
5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile is an organic compound characterized by the presence of a benzyloxy group, a hydroxy group, and a nitrile group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxy Group:
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.
Nitrile Formation: The nitrile group can be introduced through the reaction of an appropriate amine with a cyanating agent like cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)indole: Shares the benzyloxy group but differs in the core structure.
2-Hydroxy-3-methylidenepentanenitrile: Lacks the benzyloxy group but has similar functional groups.
Benzyloxyacetonitrile: Contains the benzyloxy and nitrile groups but differs in the overall structure.
Uniqueness
5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile is unique due to the combination of its functional groups and the specific arrangement of its molecular structure
Properties
CAS No. |
61700-13-8 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-hydroxy-3-methylidene-5-phenylmethoxypentanenitrile |
InChI |
InChI=1S/C13H15NO2/c1-11(13(15)9-14)7-8-16-10-12-5-3-2-4-6-12/h2-6,13,15H,1,7-8,10H2 |
InChI Key |
WJQTUCSQIIEGGI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCOCC1=CC=CC=C1)C(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















